REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[I:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.[CH:24](O)(C)[CH3:25]>>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:14][CH3:15])[N:5]=[CH:4][N:3]=[C:2]2[NH:21][C:20]1[CH:22]=[CH:23][C:17]([C:24]#[CH:25])=[CH:18][CH:19]=1.[ClH:1].[I:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][C:2]2[C:11]3[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=3)[N:5]=[CH:4][N:3]=2)=[CH:19][CH:18]=1 |f:4.5|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)OC
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)NC1=CC=C(C=C1)C#C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.IC1=CC=C(C=C1)NC1=NC=NC2=CC(=C(C=C12)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |